molecular formula C23H18N2O B11664865 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide

Cat. No.: B11664865
M. Wt: 338.4 g/mol
InChI Key: QIWSJHSIZXFCAV-UHFFFAOYSA-N
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Description

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide is an organic compound with the molecular formula C23H18N2O It is a complex molecule that features a benzamide core substituted with naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide typically involves the reaction of naphthylamine and phenylbenzamide under specific conditions. One common method includes the use of a condensation reaction where naphthylamine is reacted with phenylbenzamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-amino-naphthalene: A simpler analog with a single naphthalene ring.

    N-phenylbenzamide: Lacks the naphthalene substitution, making it less complex.

    3-amino-N-(naphthalen-1-yl)propanamide: A related compound with a different amide linkage.

Uniqueness

3-amino-N-(naphthalen-1-yl)-N-phenylbenzamide is unique due to its combination of naphthalene and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

3-amino-N-naphthalen-1-yl-N-phenylbenzamide

InChI

InChI=1S/C23H18N2O/c24-19-11-6-10-18(16-19)23(26)25(20-12-2-1-3-13-20)22-15-7-9-17-8-4-5-14-21(17)22/h1-16H,24H2

InChI Key

QIWSJHSIZXFCAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)N

Origin of Product

United States

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